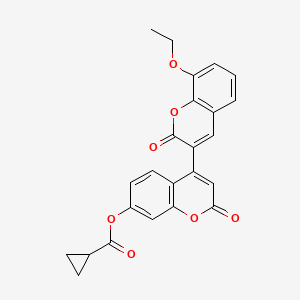

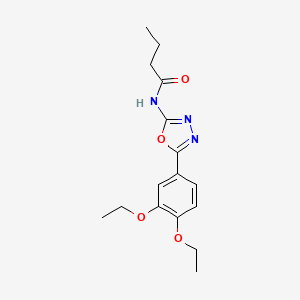

![molecular formula C16H18ClN3OS B2386670 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1185108-03-5](/img/structure/B2386670.png)

6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrimidine is a 6-membered ring with two nitrogen atoms at positions 1 and 3 .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thienopyrimidine core, with an ethyl group attached at position 6, a 4-methoxyphenyl group attached through a nitrogen atom, and a methyl group at position 2 .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would largely depend on the functional groups present in the molecule. For instance, the amine group might undergo reactions typical of amines, such as acylation or alkylation .Applications De Recherche Scientifique

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines, which share structural similarities with the compound , highlights their potential as molluscicides. These compounds have been tested for their efficacy against snails that are intermediate hosts for schistosomiasis, suggesting potential applications in controlling the spread of this disease (El-bayouki & Basyouni, 1988).

Antifungal Effects

Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine containing a heterocyclic compound have demonstrated antifungal effects against significant types of fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest the potential use of such derivatives in developing new antifungal agents (Jafar et al., 2017).

Anticancer Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally related to the compound , has shown potent anticancer activity against various human cancer cell lines. This includes breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, highlighting the potential for these derivatives in cancer therapy (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

A series of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from a similar chemical backbone, have been synthesized and shown good antimicrobial activities. These findings suggest applications in developing new antimicrobial agents (Hossan et al., 2012).

Degradation of Herbicides

The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger demonstrates the potential use of fungal species to remediate soil and water contaminated by such chemicals. This research highlights the environmental applications of microbes in degrading synthetic compounds (Sharma, Banerjee, & Choudhury, 2012).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives and pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have shown to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to be involved in dna repair damage . For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . This suggests that the compound may affect similar pathways and have downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetics properties in theoretical kinetic studies . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Similar compounds have shown promising activity against various diseases . For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown promising activity against MCF-7 and HCT116 human cancer cell lines . This suggests that the compound may have similar molecular and cellular effects.

Action Environment

The synthesis of similar compounds has been influenced by environmental factors such as temperature . This suggests that environmental factors may also influence the action, efficacy, and stability of 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS.ClH/c1-4-13-9-14-15(17-10(2)18-16(14)21-13)19-11-5-7-12(20-3)8-6-11;/h5-9H,4H2,1-3H3,(H,17,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGGPISXJLBXSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

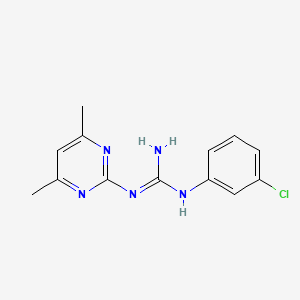

![1-(indolin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2386588.png)

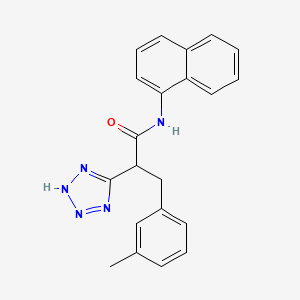

![methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2386590.png)

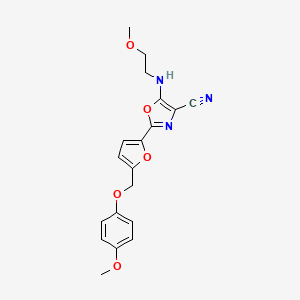

![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2386606.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)